The Strategic Intermediate: A Technical Guide to 1-(1-Methyl-1H-indazol-6-yl)ethanone for Advanced Drug Discovery
The Strategic Intermediate: A Technical Guide to 1-(1-Methyl-1H-indazol-6-yl)ethanone for Advanced Drug Discovery
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 1-(1-Methyl-1H-indazol-6-yl)ethanone, a pivotal heterocyclic building block in modern medicinal chemistry. The indazole scaffold is a well-established "privileged structure" due to its prevalence in numerous biologically active compounds, particularly in oncology.[1][2] This document will dissect the synthesis, physicochemical properties, and strategic applications of 1-(1-Methyl-1H-indazol-6-yl)ethanone, with a particular focus on its role as a key intermediate in the development of targeted therapeutics such as kinase inhibitors. Detailed experimental protocols for its synthesis, characterization, and biological evaluation are provided to empower researchers in their drug discovery endeavors.
Introduction: The Significance of the Indazole Core
Nitrogen-containing heterocycles are fundamental components of a vast array of natural products and synthetic pharmaceuticals.[3] Among these, the indazole moiety, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, has garnered significant attention for its versatile biological activities.[1][4] Indazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and potent antitumor properties.[3][4] The therapeutic success of indazole-containing drugs, such as the kinase inhibitors Axitinib and Pazopanib, underscores the importance of this scaffold in contemporary drug design.[5]
1-(1-Methyl-1H-indazol-6-yl)ethanone serves as a crucial starting material for the synthesis of a diverse range of substituted indazoles. The presence of the acetyl group at the 6-position provides a versatile chemical handle for further molecular elaboration, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The methylation at the N-1 position is a common feature in many indazole-based drugs, often influencing the compound's pharmacokinetic and pharmacodynamic properties.[6]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 1-(1-Methyl-1H-indazol-6-yl)ethanone is essential for its effective utilization in synthesis and downstream applications.
| Property | Value | Source |
| CAS Number | 1159511-25-7 | N/A |
| Molecular Formula | C₁₀H₁₀N₂O | N/A |
| Molecular Weight | 174.20 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | Inferred |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. | Inferred |
Spectroscopic Characterization
The structural integrity and purity of 1-(1-Methyl-1H-indazol-6-yl)ethanone must be rigorously confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring, the N-methyl group, and the acetyl methyl group. The carbon NMR will display distinct resonances for each carbon atom in the molecule.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.
-
Infrared (IR) Spectroscopy : IR spectroscopy is useful for identifying the key functional groups, particularly the carbonyl (C=O) stretch of the ketone.
Synthesis of 1-(1-Methyl-1H-indazol-6-yl)ethanone: A Plausible Pathway
While a specific, publicly available, step-by-step protocol for the synthesis of 1-(1-Methyl-1H-indazol-6-yl)ethanone is not readily found in peer-reviewed literature, a plausible and robust synthetic route can be designed based on established methods for indazole synthesis and patent literature.[7][8] The following protocol is a logical construction based on these sources.
Proposed Synthetic Scheme
Caption: Proposed synthetic workflow for 1-(1-Methyl-1H-indazol-6-yl)ethanone.
Step-by-Step Experimental Protocol
Step 1: Diazotization of 4-Amino-3-methylacetophenone
-
To a stirred solution of 4-amino-3-methylacetophenone (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5°C, add a solution of sodium nitrite (1.05 equivalents) in water dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.
Step 2: Intramolecular Cyclization to form 1-(1H-Indazol-6-yl)ethanone
-
Slowly add a solution of a reducing agent, such as sodium sulfite or stannous chloride, to the diazonium salt solution while maintaining a low temperature.
-
Alternatively, the cyclization can be achieved by carefully heating the acidic solution, though this may lead to lower yields and more side products.
-
After the reaction is complete (monitored by TLC), neutralize the mixture with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(1H-indazol-6-yl)ethanone.
Step 3: N-Methylation to Yield 1-(1-Methyl-1H-indazol-6-yl)ethanone
-
To a solution of 1-(1H-indazol-6-yl)ethanone (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents) and methyl iodide (1.2 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford 1-(1-Methyl-1H-indazol-6-yl)ethanone.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary application of 1-(1-Methyl-1H-indazol-6-yl)ethanone in drug discovery is as a versatile intermediate for the synthesis of potent and selective kinase inhibitors.[5][9] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5]
General Strategy for Kinase Inhibitor Synthesis
Caption: General workflow for the synthesis of kinase inhibitors from 1-(1-Methyl-1H-indazol-6-yl)ethanone.
The acetyl group of 1-(1-Methyl-1H-indazol-6-yl)ethanone can readily undergo condensation reactions with various aldehydes to form chalcone-like intermediates. These intermediates can then be cyclized with different dinucleophiles to generate a diverse library of heterocyclic compounds, such as indazolyl-pyrimidines, which are known to be potent kinase inhibitors.[1]
Biological Evaluation: Assessing Anticancer Activity
The synthesized derivatives of 1-(1-Methyl-1H-indazol-6-yl)ethanone must be evaluated for their biological activity. For potential anticancer agents, a standard initial screening is the MTT assay to determine their cytotoxic effects on various cancer cell lines.[3][10]
Protocol: MTT Cell Viability Assay
This protocol outlines the steps to assess the in vitro anticancer activity of newly synthesized indazole derivatives.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[1][11]
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).
-
96-well plates.
-
Test compounds (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Add the diluted compounds to the wells, including a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]
-
Solubilization: Remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
1-(1-Methyl-1H-indazol-6-yl)ethanone is a strategically important molecule in the field of medicinal chemistry. Its versatile chemical nature and the established biological significance of the indazole scaffold make it a valuable starting point for the synthesis of novel therapeutic agents, particularly in the realm of oncology. The synthetic and analytical protocols provided in this guide are intended to facilitate the work of researchers dedicated to the discovery and development of next-generation targeted therapies.
References
-
Al-Ostath, A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(14), 5484. [Link]
-
Chen, Y., et al. (2023). Design, Synthesis, and Cytotoxic Activities of Indole and Indazole-Based Stilbenes. Chemistry & Biodiversity, 20(4), e202300368. [Link]
-
Cui, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]
-
El-Sayed, N. N. E., et al. (2023). In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. Molecules, 28(13), 5109. [Link]
-
Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
-
Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(6), 956-969. [Link]
-
Li, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115599. [Link]
-
Anderson, P. N., & Sharp, J. T. (2012). One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation. Organic & Biomolecular Chemistry, 10(42), 8453-8459. [Link]
-
PrepChem. (n.d.). Synthesis of 1-(1-Methyl-1H-indazol-3-yl)ethanone. [Link]
-
Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Medicinal Chemistry, 12(6), 956-969. [Link]
-
Pinto, A., et al. (2022). Synthesis and biological evaluation of new indazole derivatives. Molecules, 27(15), 4995. [Link]
- Reddy, T. J., et al. (2011). Method of synthesizing 1H-indazole compounds.
- CN110452177A. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Chen, B., et al. (2024). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 15(1), 123-128. [Link]
- EP3448849B1. (2020). Synthesis of indazoles.
- US20040248960A1. (2004). Process for preparing 1-methylindazole-3-carboxylic acid.
-
Sławiński, J., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 1342-1373. [Link]
-
Kour, J., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(48), 30249-30272. [Link]
-
Kour, J., et al. (2021). Indazole derivatives as inhibitors of FGFR1. ResearchGate. [Link]
-
Abdelahi, M. M. M., et al. (2017). 1-(6-Nitro-1H-indazol-1-yl)ethanone. IUCrData, 2(6), x170831. [Link]
-
Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4639-4649. [Link]
-
Li, S., et al. (2023). Design of indazole derivatives 32-33 as TTK inhibitors. ResearchGate. [Link]
-
Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4639-4649. [Link]
Sources
- 1. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
